molecular formula C11H22N2 B1511520 (S)-1-Cyclohexyl-3-methylpiperazine CAS No. 1187930-87-5

(S)-1-Cyclohexyl-3-methylpiperazine

Cat. No.: B1511520
CAS No.: 1187930-87-5
M. Wt: 182.31 g/mol
InChI Key: NZVWAQIJRNKNOB-JTQLQIEISA-N
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Description

(S)-1-Cyclohexyl-3-methylpiperazine is a chiral piperazine derivative with the molecular formula C11H22N2 and the CAS registry number 1187930-87-5 . Piperazine rings are privileged structures in medicinal chemistry, frequently employed in the synthesis of bioactive molecules and FDA-approved pharmaceuticals . Their utility stems from their ability to influence the physicochemical properties of a compound, act as a scaffold to correctly position pharmacophoric groups, and serve as a versatile synthetic building block . The specific stereochemistry of the (S)-enantiomer is of particular value in drug discovery for creating stereochemically pure compounds, as different enantiomers can exhibit distinct binding affinities and pharmacological activities at biological targets . This compound is intended for use as a key synthetic intermediate in research and development laboratories. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-cyclohexyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVWAQIJRNKNOB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743250
Record name (3S)-1-Cyclohexyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-87-5
Record name (3S)-1-Cyclohexyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Enantioselective Construction of S 1 Cyclohexyl 3 Methylpiperazine

Comprehensive Methodologies for Piperazine (B1678402) Core Synthesis

The construction of the piperazine ring is a fundamental step that can be achieved through various synthetic routes. These methods generally involve the formation of the heterocyclic ring from linear precursors.

Ring-Closing Reactions and Cyclization Approaches

Intramolecular cyclization reactions are a powerful strategy for forming the piperazine nucleus. These methods often involve the use of a bifunctional precursor that undergoes a ring-closing event.

A notable approach is the intramolecular hydroamination of aminoalkenes. For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org This method uses aminoalkene substrates synthesized from homochiral cyclic sulfamidates to control the stereochemistry. rsc.org Similarly, Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, offers a route to various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org

Another versatile method involves the palladium-catalyzed cyclization of a propargyl unit with diamine components, which provides highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Furthermore, the synthesis of carbon-substituted piperazines can be accomplished via the cyclization of the corresponding linear diamine precursors. nih.gov A more recent development involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules like α-amino acids. nih.gov

Cyclization Method Catalyst/Reagent Key Features Reference(s)
Intramolecular HydroaminationPalladium CatalystHighly diastereoselective; modular synthesis. rsc.org
Wacker-Type Oxidative CyclizationPd(DMSO)₂(TFA)₂Base-free conditions; forms various N-heterocycles. organic-chemistry.org
Propargyl Unit-Diamine CouplingPalladium CatalystHigh regio- and stereocontrol; for highly substituted piperazines. organic-chemistry.org
Reductive Cyclization of DioximesRaney Nickel or Pd/CStereoselective; builds piperazine ring from primary amines. nih.gov

Nucleophilic Substitution and Amine Condensation Routes

Classical methods for piperazine synthesis often rely on nucleophilic substitution and condensation reactions. The formation of N-alkyl derivatives is commonly achieved through the nucleophilic substitution of alkyl halides or sulfonates by a piperazine precursor. mdpi.com Reductive amination and the reduction of carboxamides are also important methods for N-alkylation. mdpi.com For N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are the main synthetic methods used to connect an aromatic compound with piperazine. mdpi.com

Condensation reactions provide another direct route. For example, piperazine itself can be prepared by the condensation of ethylene (B1197577) polyamines, like diethylene triamine (DETA), at elevated temperatures in the presence of catalysts such as boric acid. google.com More advanced methods include a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to yield 2-substituted piperazines under mild conditions. organic-chemistry.org This reaction is efficiently catalyzed by iridium-based complexes. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Chiral Piperazines

Achieving the specific (S)-configuration at the C3 position of 1-cyclohexyl-3-methylpiperazine requires sophisticated asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms during the reaction.

Chiral Auxiliary-Mediated Transformations for Diastereocontrol

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity. A chiral auxiliary is a temporary functional group that is incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.orgnih.gov The auxiliary is first condensed with N-Boc glycine, and subsequent chemical transformations lead to a protected 2-oxopiperazine intermediate with the desired stereochemistry. rsc.orgnih.gov Similarly, diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines bearing Ellman's auxiliary has been employed in the synthesis of homochiral piperazines. nih.gov

Chiral Auxiliary Application Key Intermediate Reference(s)
(R)-(-)-PhenylglycinolSynthesis of (R)-(+)-2-methylpiperazineProtected 2-oxopiperazine rsc.orgnih.gov
Ellman's AuxiliarySynthesis of homochiral piperazinesHomochiral α-amino sulfinylimines nih.gov

Catalytic Asymmetric Methods for Enantiomeric Purity

Catalytic asymmetric methods are highly efficient as they use a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A prominent example is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones that can be reduced to the corresponding chiral piperazines. rsc.orgnih.govnih.gov Another powerful strategy is the tandem one-pot reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) to produce 3-substituted piperazines with good enantiomeric excess. organic-chemistry.orgnih.gov Mechanistic studies have shown that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgnih.gov

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to chiral piperazines. rsc.org Rhodium complexes with chiral ligands like f-spiroPhos have also been used for the enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines, achieving up to 99.9% ee. acs.org Additionally, chiral piperazines can be synthesized through the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. acs.org

Catalytic Method Catalyst System Substrate Key Feature Reference(s)
Asymmetric Allylic AlkylationPalladium / Chiral LigandPiperazin-2-onesForms tertiary piperazines with high ee. rsc.orgnih.govnih.gov
Tandem Hydroamination/ATHTi-catalyst & Ru-catalystAminoalkynesOne-pot synthesis of 3-substituted piperazines. organic-chemistry.orgnih.gov
Asymmetric HydrogenationPalladium / Chiral LigandPyrazin-2-olsHigh diastereo- and enantioselectivity. rsc.org
Asymmetric HydrogenationRhodium / f-spiroPhos3-Alkylidene-2,5-ketopiperazinesExcellent enantioselectivity (up to 99.9% ee). acs.org
Asymmetric HydrogenationIridium / Chiral LigandActivated PyrazinesAccess to 3-substituted and disubstituted piperazines. acs.org

Deracemization and Resolution Techniques for Enantiomer Isolation

When a chiral compound is synthesized as a racemic mixture (an equal mix of both enantiomers), resolution techniques are required to separate them.

The most common method is classical resolution , which involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (like tartaric acid or d- and l-10-camphorsulfonic acid) to form a pair of diastereomeric salts. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Kinetic resolution is another approach where one enantiomer reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. whiterose.ac.uk This has been applied to disubstituted piperidines and could be extended to piperazines. whiterose.ac.uk

Chiral chromatography is a powerful separation technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. numberanalytics.comnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common formats for this technique. numberanalytics.com

Deracemization techniques aim to convert a racemate into a single, pure enantiomer, theoretically achieving a 100% yield. Attrition-enhanced deracemization, or Viedma ripening, is a method where grinding a solid conglomerate (where enantiomers crystallize separately) under racemizing conditions can lead to the formation of a single enantiomer. pharmtech.com

Functionalization and Derivatization Strategies for the Cyclohexyl and Methylpiperazine Moieties

The functionalization and derivatization of (S)-1-Cyclohexyl-3-methylpiperazine are crucial for modulating its physicochemical properties and biological activity. Strategies targeting either the cyclohexyl ring or the methylpiperazine core allow for the systematic exploration of the chemical space around this scaffold.

Recent advances have highlighted the importance of C-H functionalization as a powerful tool for modifying the piperazine ring. mdpi.comencyclopedia.pubnih.govresearchgate.net While traditional methods often require lengthy synthetic sequences, direct C-H functionalization offers a more efficient route to introduce a variety of substituents onto the carbon framework of the piperazine. encyclopedia.pubresearchgate.net These methods can employ photoredox catalysis to activate C-H bonds, enabling the introduction of aryl, vinyl, and other groups. mdpi.comencyclopedia.pubresearchgate.net

The nitrogen atoms of the piperazine ring also present opportunities for derivatization. The secondary amine at the 4-position is nucleophilic and can readily undergo N-alkylation, N-acylation, and other modifications. ucalgary.caresearchgate.netmdpi.comnih.gov For instance, the reaction with various alkyl halides or the use of reductive amination can introduce a wide range of substituents, influencing the compound's polarity, basicity, and interaction with biological targets. mdpi.comnih.govresearchgate.net

Functionalization of the cyclohexyl moiety is also a viable strategy to create analogues. While direct functionalization of the saturated cyclohexyl ring can be challenging, it can be achieved through various modern synthetic methods.

The table below summarizes potential derivatization strategies for the this compound scaffold.

MoietyPosition of FunctionalizationReaction TypePotential Reagents
Methylpiperazine N-4N-AlkylationAlkyl halides (e.g., benzyl (B1604629) bromide), Aldehydes/Ketones (reductive amination)
N-4N-AcylationAcyl chlorides, Carboxylic acids (with coupling agents)
C-H Bonds (e.g., C-2, C-5, C-6)C-H Arylation/VinylationAryl/vinyl halides (with photoredox catalyst)
Cyclohexyl C-H BondsRadical HalogenationN-Bromosuccinimide (NBS)
C-H BondsOxidationOxidizing agents (e.g., KMnO4, CrO3)

Reaction Mechanism Elucidation and Kinetic Studies in Chiral Piperazine Synthesis

The enantioselective synthesis of this compound predominantly relies on well-established reaction mechanisms, primarily nucleophilic substitution. The key step in what is understood to be a probable synthetic route involves the N-alkylation of a chiral piperazine precursor.

A likely synthetic pathway is the reaction of (S)-2-methylpiperazine, or more strategically, its protected form such as (S)-1-Boc-3-methylpiperazine, with a cyclohexyl halide (e.g., cyclohexyl bromide). google.comchemicalbook.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. ucalgary.cayoutube.com In this mechanism, the nucleophilic nitrogen atom of the piperazine attacks the electrophilic carbon of the cyclohexyl halide, leading to the displacement of the halide leaving group in a single, concerted step. ucalgary.cayoutube.com

The stereochemistry of the cyclohexyl system is a critical factor in this reaction. For an SN2 reaction to proceed efficiently, the nucleophile must attack from the backside of the carbon-leaving group bond. slideshare.net The conformation of the cyclohexyl ring can influence the accessibility of this backside attack, thereby affecting the reaction rate. libretexts.org

Kinetic studies of N-alkylation reactions of piperazines generally show second-order kinetics, consistent with the SN2 mechanism, where the rate is dependent on the concentrations of both the piperazine and the alkyl halide. youtube.com The rate of reaction is also influenced by the nature of the leaving group (with iodide being a better leaving group than bromide or chloride), the solvent, and the steric hindrance around the reacting centers. ucalgary.calibretexts.org The use of a strong base can accelerate the reaction by deprotonating the piperazine, making it a more potent nucleophile. researchgate.net

The table below outlines the key factors influencing the N-alkylation reaction for the synthesis of chiral piperazines.

FactorInfluence on ReactionTypical Conditions/Observations
Nucleophile The less sterically hindered nitrogen of a protected (S)-3-methylpiperazine is the primary nucleophile.Use of a Boc-protected piperazine directs alkylation to the free secondary amine.
Electrophile Reactivity follows the order: Cyclohexyl-I > Cyclohexyl-Br > Cyclohexyl-Cl.Cyclohexyl bromide is a common and moderately reactive choice.
Solvent Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred for SN2 reactions.These solvents solvate the cation but not the nucleophile, increasing its reactivity.
Base An acid scavenger like K2CO3 or a non-nucleophilic base can be used to neutralize the H-X formed.Prevents the protonation of the piperazine, which would render it non-nucleophilic.
Temperature Higher temperatures generally increase the reaction rate.Reaction is often performed at elevated temperatures to overcome the activation energy.

Sophisticated Analytical Characterization and Structural Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopy is fundamental to elucidating the molecular framework, providing detailed information about the connectivity of atoms and the types of chemical bonds present.

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals. The protons on the cyclohexyl ring would appear as a series of overlapping multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The protons of the piperazine (B1678402) ring would also produce multiplets, likely in the 2.3 to 3.0 ppm range. The methyl group attached to the chiral center at the C3 position would yield a doublet near 1.0 ppm due to coupling with the adjacent proton. The single proton on the chiral carbon (C3) would likely appear as a multiplet further downfield. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For 1-methylpiperazine, characteristic peaks appear around 46.5 ppm (for the carbon adjacent to the NH group) and 55.5 ppm (for the carbons adjacent to the N-methyl group), with the methyl carbon appearing at approximately 46.1 ppm. chemicalbook.com For cyclohexyl methacrylate, cyclohexyl carbons resonate between 25.0 and 32.0 ppm, with the carbon attached to the heteroatom appearing further downfield at about 73.0 ppm. chemicalbook.com Based on these analogs, the spectrum for (S)-1-Cyclohexyl-3-methylpiperazine would be predicted to show distinct signals for the methyl carbon, the six unique carbons of the cyclohexyl ring, and the four carbons of the piperazine ring.

¹⁵N NMR: Nitrogen-15 NMR could provide direct information about the electronic environment of the two nitrogen atoms in the piperazine ring. The two nitrogen atoms are chemically non-equivalent—one is bonded to the cyclohexyl group and the other is a secondary amine—and would therefore be expected to have distinct chemical shifts. However, specific ¹⁵N NMR data for this compound are not commonly reported in scientific literature.

¹¹⁹Sn NMR: This technique is used for the analysis of tin-containing compounds and is not applicable to the chemical structure of this compound.

Predicted NMR Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹H -CH₃ (on piperazine)~1.0Doublet
-CH₂ (cyclohexyl)1.0 - 1.9Multiplets
-CH (cyclohexyl, attached to N)~2.5Multiplet
-CH₂ (piperazine ring)2.3 - 3.0Multiplets
-NH (piperazine ring)VariableBroad Singlet
-CH (chiral center)~2.8Multiplet
¹³C -CH₃ (on piperazine)~15-20Quartet
-CH₂ (cyclohexyl)~25-35Triplets
-CH (piperazine ring)~50-60Triplets
-CH (chiral center)~50-55Doublet
-CH (cyclohexyl, attached to N)~60-70Doublet

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. These include C-H stretching vibrations from the cyclohexyl and methyl groups just below 3000 cm⁻¹, N-H stretching from the secondary amine in the piperazine ring as a moderate band around 3300 cm⁻¹, and C-N stretching vibrations in the 1000-1250 cm⁻¹ region. researchgate.net The presence of these specific peaks confirms the integrity of the core functional groups. Changes in the IR spectrum upon complexation can also be used to study chiral recognition. nih.govscilit.com

Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine (Piperazine)
2950 - 2850C-H StretchCyclohexyl & Methyl
~1450C-H BendCH₂ Scissoring
1000 - 1250C-N StretchAliphatic Amine

UV-Vis spectroscopy measures the electronic transitions within a molecule. Saturated aliphatic amines and cycloalkanes, which constitute this compound, lack significant chromophores (parts of a molecule that absorb light). researchgate.net Therefore, the compound is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). researchgate.netresearchgate.net The absence of absorption bands, particularly above 220 nm, can serve as an indicator of purity, confirming the absence of aromatic impurities or other chromophore-containing contaminants. nih.govnih.gov

X-ray Diffraction Studies for Solid-State Conformation and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its bond lengths, bond angles, and absolute configuration. While no specific crystal structure for this compound has been published in the searched literature, analysis of related structures provides insight. It is highly probable that both the piperazine and cyclohexane (B81311) rings adopt a stable chair conformation to minimize steric strain. The methyl group at the C3 position and the cyclohexyl group at the N1 position would likely occupy equatorial positions to further reduce steric hindrance. A definitive assignment of the (S)-configuration would be achieved by this method through the determination of the Flack parameter.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. For this compound (C₁₁H₂₂N₂), the molecular weight is 182.31 g/mol . epa.gov In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be expected at m/z 182 or 183, respectively.

The fragmentation pattern is characteristic of N-alkylated piperazines. nih.govresearchgate.net Common fragmentation pathways would involve:

Cleavage within the piperazine ring, leading to characteristic fragment ions. researchgate.net

Loss of the cyclohexyl group, resulting in a fragment ion corresponding to the 3-methylpiperazine cation.

Alpha-cleavage adjacent to the nitrogen atoms.

These fragmentation patterns provide a molecular fingerprint that confirms the identity of the compound. nih.govnih.gov

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from any impurities and for determining its enantiomeric purity.

Purity Determination: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS), as well as Gas Chromatography with a Flame Ionization Detector (GC-FID), can be used to assess chemical purity. These techniques separate the compound from any starting materials, by-products, or degradation products, with purity levels typically expected to be above 98% for analytical standards. tcichemicals.comresearchgate.net

Enantiomeric Excess (ee) Determination: Quantifying the enantiomeric purity is critical for a chiral compound. This is accomplished using chiral chromatography, either HPLC or GC, with a chiral stationary phase (CSP). azypusa.com The CSP creates a diastereomeric interaction with the two enantiomers, causing them to travel through the column at different rates, resulting in their separation. By comparing the peak areas of the (S) and (R) enantiomers, the enantiomeric excess can be precisely calculated. nih.govrsc.org This analysis confirms that the compound is predominantly the desired (S)-enantiomer.

Computational Chemistry and Molecular Modeling in Understanding S 1 Cyclohexyl 3 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure, molecular orbital energies (HOMO/LUMO), or reactivity descriptors for (S)-1-Cyclohexyl-3-methylpiperazine.

Molecular Dynamics Simulations of Compound Conformation and Interactions

There is no available research detailing molecular dynamics (MD) simulations of this compound to study its conformational flexibility, behavior in different solvent environments, or interactions with biological macromolecules.

Ligand-Protein Docking Studies for Receptor Interaction Prediction

Specific ligand-protein docking studies featuring this compound to predict its binding affinity and interaction modes with any particular biological target or receptor have not been reported in the accessible literature.

In Silico ADME/Tox Predictions for Drug Candidate Assessment

A specific in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile for this compound is not available. While general platforms for such predictions exist, a dedicated study on this compound has not been published.

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Investigations of S 1 Cyclohexyl 3 Methylpiperazine Analogues

Impact of Cyclohexyl Substitutions on Biological Efficacy and Selectivity

The N-cyclohexylpiperazine moiety is a recognized important feature for conferring high affinity to certain biological targets, particularly sigma-2 (σ2) receptors. researchgate.netresearchgate.net High-affinity σ2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives, such as the well-studied compound PB28. researchgate.netnih.gov However, these ligands often lack significant selectivity over the sigma-1 (σ1) receptor subtype. researchgate.netnih.gov

SAR studies have focused on modifying the cyclohexyl group and other parts of the molecule to enhance σ2 affinity and improve the selectivity ratio over σ1 receptors. researchgate.net For instance, in a series of 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines, substitutions on the aryl ring attached to the cyclohexyl group were explored. A novel series of 2- or 2,6-disubstituted (with groups like CH3, CH3O, Cl, F) cis- and trans-4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines were developed, leading to new ligands with nanomolar affinity for the emopamil (B1663351) binding protein (EBP) site and good selectivity over related σ receptors. acs.org

The nature of the group attached to the cyclohexyl moiety can significantly influence binding affinity. In one study on opioid ligands, changing an R3 substituent from a cycloheptyl to a 4-methyl-1-cyclohexyl group resulted in an approximately six-fold decrease in activity at the µ-opioid receptor. nih.gov This highlights that while the cyclohexyl group is a key component, its substitution pattern is crucial for fine-tuning biological efficacy. The inactivity of a cyclohexyl derivative compared to the good activity of a naphthyl analog in one study suggested that the target hydrophobic pocket was flat and narrow, a space not ideally accommodated by the bulky, non-planar cyclohexyl ring. drugdesign.org

Furthermore, the lipophilicity conferred by the cyclohexyl group is a critical factor. The utility of some potent N-cyclohexylpiperazine derivatives is limited by their high lipophilicity, which can affect their pharmacokinetic properties. researchgate.net Therefore, SAR studies often aim to identify analogues with a more favorable lipophilicity for in vivo applications. researchgate.net

Significance of Methyl Group Stereochemistry on Pharmacological Profile

The introduction of a methyl group into a drug's scaffold can have profound effects on its pharmacological properties, a phenomenon sometimes referred to as the "magic methyl" effect. nih.gov This small, lipophilic group can influence potency, selectivity, and pharmacokinetic parameters by affecting the molecule's conformation and interaction with the binding site. nih.gov

In the context of piperazine (B1678402) and piperidine (B6355638) derivatives, the stereochemistry of such methyl groups is often critical. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the presence and configuration of methyl groups on the piperidine ring are crucial for their opioid receptor antagonist properties. acs.org For example, the pure antagonist properties of these compounds were found to be a consequence of the substitution at the 3-position of the piperidine ring. acs.org

A comparative study of analogues with and without the 3- and 4-methyl groups revealed that while all the studied compounds were nonselective opioid antagonists, the analogues possessing both a 3- and 4-methyl substituent were more potent antagonists. rti.org This suggests that the methyl groups contribute significantly to the potency of these compounds.

Interestingly, a study on 4-(3-hydroxyphenyl)piperazine analogues indicated that a 3-methyl substituent was not essential to obtain pure opioid antagonists in this specific class of compounds. acs.org However, piperazine analogues with a 3-methyl group were found to be more potent than those lacking this feature. acs.org This underscores that while not always a prerequisite for a specific activity, the methyl group at the C-3 position, as seen in (S)-1-Cyclohexyl-3-methylpiperazine, is a key modulator of pharmacological potency. The chirality of the methyl group is also a determining factor, as seen in a class of 4-methylpiperidines where the (-)-(S) enantiomer emerged as the most selective sigma(1) receptor ligand. nih.gov

Table 1: Effect of Methyl Substituents on Opioid Receptor Antagonist Potency (Ke in nM)

Compound Substituents µ Receptor Ke (nM) δ Receptor Ke (nM) κ Receptor Ke (nM)
4b 3-Methyl 0.88 13.4 4.09
8b No Methyl 8.47 34.3 36.8

Data sourced from a study on N-phenylpropyl-4-(3-hydroxyphenyl)piperazine analogues, where compound 4b contains a 3-methyl group and 8b does not. acs.org A lower Ke value indicates higher antagonist potency.

Role of Piperazine Nitrogen Atoms and Ring Modifications in Binding and Activity

The piperazine ring is a privileged scaffold in medicinal chemistry, partly due to its two nitrogen atoms. nih.govrsc.org These nitrogens can be protonated at physiological pH, influencing solubility and bioavailability, and can act as hydrogen bond acceptors, which is crucial for receptor binding. nih.govnih.gov The N-1 and N-4 nitrogens offer distinct opportunities for substitution, allowing for the introduction of various functional groups to modulate pharmacological activity without necessarily creating a new stereocenter. nih.gov

The presence of two nitrogen atoms in the piperazine ring can be critical for activity and selectivity. In the class of piperazines, high-affinity sigma-1 (σ1) receptor ligands have been identified, which is possibly due to the presence of the double nitrogen-atom system and an additional reverse mode of binding that may not be possible for single-nitrogen heterocycles like piperidine. nih.gov

Comparative studies between piperazine and piperidine analogues have been instrumental in elucidating the role of the second nitrogen atom. In one study, replacing a piperazine ring with piperidine in a series of dual histamine (B1213489) H3 and σ1 receptor ligands had a dramatic effect on σ1 receptor affinity. nih.gov The piperidine analogue (compound 4) had a Ki of 1531 nM at the σ1 receptor, whereas the corresponding piperazine analogue (compound 5) had a much higher affinity with a Ki of 3.64 nM. nih.gov This highlights that the piperidine moiety was the most influential structural element for σ1 activity in that series, while the piperazine was less favorable. nih.gov Conversely, another study noted that replacing an arylpiperidine with an arylpiperazine moiety induced lower σ receptor affinity. nih.gov

Table 2: Comparison of Piperidine vs. Piperazine on Receptor Affinity (Ki in nM)

Compound Basic Core hH3R Ki (nM) σ1R Ki (nM)
4 Piperidine 3.17 1531
5 Piperazine 7.70 3.64

Data sourced from a study on dual histamine H3 and sigma-1 receptor antagonists. nih.gov

Conformational Analysis and its Influence on Ligand-Receptor Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. nih.gov Ligands rarely bind in their lowest energy conformation, and the energy required for a ligand to adopt its "bioactive" conformation can impact binding affinity. nih.gov Conformational restriction, a strategy used in drug design to limit the number of accessible conformations, can lead to increased potency and selectivity by pre-organizing the molecule into a shape that is favorable for binding. nih.govresearchgate.net

Molecular modeling and conformational analysis are essential tools for understanding these relationships. nih.gov Studies have shown a clear correlation between acceptable strain energy (the energy cost of adopting the bound conformation) and ligand flexibility. nih.gov While high reorganization energies can be tolerated in some cases, designing molecules that require less conformational rearrangement upon binding is a common goal. nih.govnih.gov

In the development of mGluR5 negative allosteric modulators, conformational constraint of an amide bond in a cyclohexyl diamide (B1670390) template led to a more rigid and potent spirooxazoline template. nih.gov This demonstrates the power of using conformational analysis to guide the design of more effective ligands. The introduction of rigid scaffolds, such as a bicyclo[3.1.0]hexane system, is another method to restrict the spatial arrangement of key pharmacophoric elements and enhance binding affinity and selectivity for a specific target. nih.gov

Rational Design of Derivatives based on SAR/SAfiR Insights

The knowledge gained from Structure-Activity Relationship (SAR) and Structure-Affinity Relationship (SAfiR) studies provides the foundation for the rational design of new and improved derivatives. nih.govrsc.org The goal is to optimize potency, selectivity, and pharmacokinetic properties by making targeted modifications to the lead compound's structure.

Key insights for the rational design of this compound analogues include:

Modulating Lipophilicity: The N-cyclohexyl group is important for affinity at certain receptors like σ2 but contributes to high lipophilicity. researchgate.netresearchgate.net Future designs could involve introducing polar groups onto the cyclohexyl ring or replacing it with other cyclic structures to achieve a better balance of potency and drug-like properties.

Optimizing Stereochemistry: The presence and stereochemistry of the 3-methyl group are key for potency. acs.org Maintaining the (S)-configuration is likely crucial, and further exploration of substitutions at this position could yield more potent compounds.

Fine-Tuning the Piperazine Core: The piperazine ring is a versatile scaffold. nih.govresearchgate.net Replacing it with other heterocyclic systems like piperidine can dramatically alter selectivity, providing a strategy to tune the activity profile of a ligand. nih.gov Furthermore, substitutions on the second piperazine nitrogen are a common strategy to explore interactions with different regions of the receptor binding pocket. ijrrjournal.com

Applying Conformational Constraints: Insights from conformational analysis can guide the design of more rigid analogues. nih.govnih.gov By locking the molecule into a more bioactive conformation, it is possible to increase affinity and reduce off-target effects.

By integrating these strategies, medicinal chemists can move beyond trial-and-error and systematically design novel analogues of this compound with enhanced therapeutic potential. nih.gov

Comprehensive Biological and Pharmacological Evaluation

Receptor Binding Assays and Ligand Profiling

Limited direct information is available regarding the comprehensive receptor binding profile of (S)-1-Cyclohexyl-3-methylpiperazine.

Sigma Receptor Subtype (σ1R and σ2R) Binding Affinities and Selectivity

No specific binding affinity data (Ki values) for this compound at either the sigma-1 (σ1R) or sigma-2 (σ2R) receptor subtypes have been reported in the reviewed literature. Research on N-cyclohexylpiperazine derivatives indicates that this structural class can produce high-affinity ligands for sigma receptors, particularly the σ2 subtype. nih.govresearchgate.net For instance, the complex derivative 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (known as PB28) is a well-documented high-affinity σ2 agonist. nih.govresearchgate.net Another study noted that a simple, small N-cyclohexylpiperazine (compound 59) displayed high σ2 affinity (Ki = 4.70 nM), although selectivity over the σ1 receptor was low. sigmaaldrich.com However, without direct experimental validation, these findings cannot be specifically attributed to this compound.

Opioid Receptor (δ and κ) Interactions and Agonist/Antagonist Properties

There is no available data from receptor binding studies detailing the interaction of this compound with delta (δ) or kappa (κ) opioid receptors. Consequently, its potential agonist or antagonist properties at these receptors remain uncharacterized.

Other Relevant Central Nervous System (CNS) Receptor Binding Studies (e.g., muscarinic receptors)

While direct binding data for most CNS receptors is absent, one study investigated a complex derivative containing the this compound core. The compound, 4-[((S)-N-Cyclohexyl-3-methyl-piperazine-1-carboximidoyl)-amino]-N-[2-(2,4-dichloro-phenyl)-ethyl]-benzamide, was evaluated for its binding affinity at melanocortin receptors. The study reported binding affinities (Ki) and functional activities (EC50, IC50) for human melanocortin receptors 3, 4, and 5.

This data indicates that the core structure can be incorporated into molecules that interact with specific G protein-coupled receptors, though the affinity profile is for a much larger and more complex molecule, not this compound itself.

In Vitro and Ex Vivo Functional Pharmacological Characterization

Enzyme Inhibition Studies (e.g., IMPDH, soluble epoxide hydrolase)

No studies were found that evaluated the inhibitory activity of this compound against enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) or soluble epoxide hydrolase (sEH).

Cell-Based Assays for Modulatory Effects on Cellular Pathways

There is no published data from cell-based assays describing the effects of this compound on the modulation of cellular pathways. Research on related sigma-2 receptor agonists, such as the cyclohexylpiperazine derivative PB28, has shown effects on cell viability, proliferation, and apoptosis in cancer cell lines, often linked to the generation of reactive oxygen species (ROS) and mitochondrial pathways. nih.govnih.gov However, these cellular effects are specific to those more complex analogues and cannot be directly extrapolated to this compound.

Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for this compound is not extensively detailed in publicly available scientific literature. However, analysis of structurally related compounds and derivatives provides significant insights into its likely biological targets and interactions. The primary evidence points towards an interaction with the melanocortin receptor family.

Target Engagement and Allosteric Modulation Studies

Direct target engagement studies specifically for this compound are not widely documented. However, compelling evidence for its target interaction comes from a closely related derivative, 4-[((S)-N-Cyclohexyl-3-methyl-piperazine-1-carboximidoyl)-amino]-N-[2-(2,4-dichloro-phenyl)-ethyl]-benzamide. This molecule, which incorporates the this compound scaffold, has been evaluated for its binding affinity to several melanocortin receptors. bindingdb.orgbindingdb.org

Data from these studies indicate that the derivative engages with melanocortin receptors 3, 4, and 5, suggesting that the this compound moiety is a key pharmacophore for this class of receptors. bindingdb.orgbindingdb.org The melanocortin receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. nih.govnih.gov

Currently, there is no specific information available in the reviewed literature regarding allosteric modulation by this compound at its potential targets. Further research would be necessary to determine if it acts as an allosteric modulator.

Signaling Pathway Investigations

Investigations into the specific signaling pathways modulated by this compound are not explicitly described in the available literature. However, its likely interaction with melanocortin receptors provides a strong indication of the pathways it may influence. The melanocortin-4 receptor (MC4R), for instance, is primarily coupled to the stimulatory G protein (Gs) and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation. nih.gov Therefore, it is plausible that this compound, through its interaction with these receptors, could modulate cAMP-dependent signaling cascades. These pathways are integral to regulating energy balance and satiety. nih.gov

Interaction with Biological Macromolecules (e.g., enzymes, receptors)

The most direct evidence for the interaction of the this compound structure with biological macromolecules comes from binding affinity data for its derivative, 4-[((S)-N-Cyclohexyl-3-methyl-piperazine-1-carboximidoyl)-amino]-N-[2-(2,4-dichloro-phenyl)-ethyl]-benzamide, at human melanocortin receptors. The affinity of this derivative has been quantified, demonstrating its interaction with these receptors.

The table below summarizes the binding affinity data for this derivative at melanocortin receptors 3, 4, and 5. bindingdb.orgbindingdb.org

Target ReceptorLigand (Derivative)Affinity Data TypeAffinity Value (nM)Assay Description
Melanocortin receptor 3 (Human)BDBM50150833Ki2800Binding affinity for human melanocortin 3 receptor.
Melanocortin receptor 4 (Human)BDBM50150833Ki580Binding affinity for human melanocortin 4 receptor.
Melanocortin receptor 4 (Human)BDBM50150833EC501800Functional assay measuring the concentration for 50% of maximal effect at the human melanocortin 4 receptor.
Melanocortin receptor 5 (Human)BDBM50150833IC50380Inhibition of [125I]NDP-MSH binding to human Melanocortin 5 receptor expressed in HEK293 cells.

This data strongly suggests that the this compound scaffold is a viable starting point for the design of ligands targeting melanocortin receptors. The interaction with these receptors is a key aspect of the molecular mechanism of action for compounds containing this moiety.

Applications and Translational Research in Medicinal Chemistry

Role as a Privileged Scaffold and Building Block in Drug Discovery

The piperazine (B1678402) ring is a key structural motif in medicinal chemistry, frequently identified as a "privileged scaffold". nih.gov A privileged scaffold is a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for the design of new therapeutic agents. nih.gov The utility of the piperazine scaffold stems from its distinct physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be fine-tuned to modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. nih.gov

(S)-1-Cyclohexyl-3-methylpiperazine and its parent structure, 1-cyclohexylpiperazine (B93859), serve as crucial building blocks in the synthesis of more complex molecules for drug discovery. tcichemicals.comchembridge.com These building blocks introduce a combination of a lipophilic cyclohexyl group and a basic piperazine core, a feature leveraged in developing ligands for various receptors. nih.gov For instance, the chiral intermediate (S)-1-Boc-3-methylpiperazine is a reactant used in the synthesis of a range of biologically active compounds, including CCR5 antagonists for anti-HIV-1 activity and opioid receptor antagonists. sigmaaldrich.com The incorporation of such sp3-rich fragments is a key strategy in modern medicinal chemistry to improve the three-dimensionality and solubility of drug candidates, potentially moving away from the "flatland" of planar aromatic structures that have been associated with undesirable bioavailability and toxicity. tcichemicals.com

Development of Novel Therapeutic Agents

The this compound scaffold is integral to the development of various therapeutic agents, leveraging its structural features to target a range of diseases.

The search for new anti-tuberculosis agents has led researchers to explore various molecular scaffolds, including those containing piperazine and cyclohexyl moieties. While research may not always specify the this compound isomer, related structures have shown promise. For example, a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv, with some compounds showing potent activity. nih.gov In another study, 3-cyclohexyl-substituted prop-2-enenitriles were synthesized as part of a research program with the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF), and a few derivatives demonstrated modest growth inhibition of M. tuberculosis. nih.gov Furthermore, conjugates of piperazino-1,3-benzothiazin-4-ones (pBTZs) have exhibited notable anti-TB activity, highlighting the utility of the piperazine core in this therapeutic area. nih.gov

Table 1: Examples of Cyclohexyl and Piperazine Derivatives in Anti-TB Research

Compound ClassTarget OrganismKey FindingsReference
C-(3-aminomethyl-cyclohexyl)-methylamine derivativesMycobacterium tuberculosis H37RvSome compounds exhibited potent activity, with one derivative showing an MIC value of 1.1 ± 0.2 μM. nih.gov
3-Cyclohexyl-substituted propenenitriles and amidesMycobacterium tuberculosisA few compounds showed modest growth inhibition. nih.gov
Piperazino-1,3-benzothiazin-4-one (pBTZ) conjugatesMycobacterium tuberculosisSome conjugates exhibited notable anti-TB activity in the 0.2–2 μM range. nih.gov

Piperazine derivatives are widely investigated for their broad-spectrum antimicrobial properties. nih.govmdpi.com The core structure acts as a versatile scaffold for developing agents active against various bacterial and fungal pathogens. researchgate.net Studies have demonstrated that N-alkyl and N-aryl piperazine derivatives show significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Similarly, newly synthesized Mannich bases with a piperazine moiety have shown considerable activity against Gram-positive bacteria and fungistatic activity against Candida species. nih.gov The antimicrobial efficacy is often attributed to the piperazine nitrogens, whose basicity facilitates interaction with biological targets. mdpi.com

Table 2: Antimicrobial Activity of Various Piperazine Derivatives

OrganismCompound TypeActivity NotedReference(s)
Staphylococcus aureusN-alkyl/N-aryl piperazinesSignificant antibacterial activity nih.govresearchgate.net
Pseudomonas aeruginosaN-alkyl/N-aryl piperazinesSignificant antibacterial activity nih.govresearchgate.net
Escherichia coliN-alkyl/N-aryl piperazinesSignificant antibacterial activity nih.govresearchgate.net
Candida spp.Mannich bases with piperazineHigh fungistatic activity nih.gov
Aspergillus spp.Substituted piperazinesSignificant antifungal properties researchgate.net

Derivatives of 1-cyclohexylpiperazine have emerged as significant candidates in cancer research, primarily through their interaction with sigma (σ) receptors. researchgate.net The sigma-2 (σ₂) receptor, in particular, is overexpressed in rapidly proliferating cancer cells and is considered a tumor biomarker. researchgate.netresearchgate.net Ligands that bind to this receptor can induce apoptosis (programmed cell death) in cancer cells. researchgate.net

High-affinity σ₂ receptor ligands have been identified among N-cyclohexylpiperazine derivatives. nih.gov For example, the compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) and its analogs have been studied for their ability to inhibit cancer cell growth. nih.gova2bchem.com Furthermore, researchers have designed novel cyclohexylpiperazine derivatives that act as mixed ligands for σ receptors and human Δ⁸-Δ⁷ sterol isomerase (HSI), another target that can trigger antiproliferative effects. nih.gov Some of these compounds also inhibit P-glycoprotein (P-gp), a protein responsible for multidrug resistance in tumors, thereby offering a dual strategy to combat cancer. researchgate.netnih.gov One such derivative, cis-11, demonstrated single-agent antitumor properties in a P-gp overexpressing cell line and enhanced the efficacy of doxorubicin. nih.gov

The cyclohexylpiperazine scaffold is a promising framework for developing agents to manage chronic and neuropathic pain. nih.govmdpi.com This is largely due to the role of sigma-1 (σ₁) receptors in modulating pain signaling. nih.gov Antagonists that selectively block the σ₁ receptor are sought after as potential analgesics.

In this context, a series of benzylpiperazinyl derivatives were designed and synthesized to target the σ₁ receptor. nih.gov One compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), displayed high affinity for the σ₁ receptor (Ki = 1.6 nM) and significant selectivity over the σ₂ receptor. nih.gov In mouse models of inflammatory and neuropathic pain, this compound produced dose-dependent antinociceptive and anti-allodynic effects without causing sedation, marking it as a promising therapeutic candidate. nih.gov Other research into cyclohexyl-N-acylhydrazone derivatives also identified a lead compound that showed significant analgesic activity in a neuropathic pain model, further validating the utility of the cyclohexyl group in designing new pain treatments. mdpi.com

Use as Chemical Probes for Biological System Investigation

Beyond direct therapeutic applications, derivatives of 1-cyclohexylpiperazine are valuable tools for basic research. They can be modified to create chemical probes for studying biological systems. nih.gov A prime example is the development of fluorescent ligands to investigate the σ₂ receptor. researchgate.netnih.gov

Researchers have synthesized fluorescent derivatives of the high-affinity σ₂ ligand PB28. researchgate.netnih.gov By attaching fluorescent tags like NBD (nitrobenzoxadiazole) to the core structure, they created probes that retain high binding affinity for the σ₂ receptor. These fluorescent compounds allow for direct visualization and quantification of the receptor in cells. For instance, these probes have been successfully used in confocal microscopy to observe receptor localization and in flow cytometry to measure their uptake into breast tumor cells. nih.gov This demonstrates their potential as tools for non-radioactive binding assays to determine the affinity of new, unlabeled σ₂ receptor ligands. nih.gov

Considerations for Future Pharmaceutical Development and Optimization

A primary goal in the optimization of lead compounds like this compound is the systematic modification of its structure to improve potency, while minimizing off-target effects and undesirable pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME). technologynetworks.com Key strategies for future development include detailed structure-activity relationship (SAR) studies, enhancing receptor subtype selectivity, exploring biased agonism, and improving ADME profiles.

Structure-Activity Relationship (SAR)-Guided Optimization

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the this compound framework, optimization efforts focus on modifications at several key positions.

The Cyclohexyl Moiety: The cyclohexyl group plays a critical role in the activity of these compounds, often forming crucial interactions within the receptor's binding pocket. nih.gov Research on related 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues has shown that substitutions on the cyclohexyl ring can significantly impact both inhibitory activity against the target enzyme and whole-cell activity. nih.gov For instance, adding a methyl group at position-2 of the cyclohexyl ring was found to moderately improve inhibitory activity against M. tuberculosis IMPDH while maintaining whole-cell activity. nih.gov Future optimization could explore a range of substituents on this ring to probe the size and nature of the corresponding binding pocket, aiming to maximize affinity and selectivity.

The Piperazine Core: The piperazine ring is a common scaffold in many centrally active agents and its substitution pattern is critical. nih.govcuestionesdefisioterapia.com The chirality of the methyl group at the C-3 position of the piperazine ring, as denoted by the (S)-configuration, can be crucial for stereospecific interactions with the target receptor. Further studies could investigate the (R)-isomer to confirm the optimal stereochemistry for activity. The nitrogen atoms of the piperazine ring are key interaction points and sites for substitution. The N-1 nitrogen's substitution with the cyclohexyl group is a defining feature, while the N-4 nitrogen is a common point for modification to attach various side chains that can profoundly influence the compound's pharmacological profile. tandfonline.com

N-4 Position Side Chains: In the development of melanocortin-4 receptor (MC4R) agonists, the side chain attached to the second piperazine nitrogen is a major determinant of potency and efficacy. nih.gov Studies on cyclohexylpiperazines bearing a phenylacetamide or an ortho-substituted aryl sulfonamide at this position have yielded potent agonists. nih.gov For example, certain aryl sulfonamide derivatives achieved functional activities at MC4R in the nanomolar range. nih.gov Future work will likely involve synthesizing and testing a diverse library of side chains at this position to fine-tune the interaction with the target receptor and optimize the therapeutic profile.

Enhancing Receptor Subtype Selectivity

Many therapeutic targets belong to families of related receptor subtypes. Achieving selectivity for a specific subtype is a major goal of lead optimization to maximize therapeutic benefit and minimize side effects.

Sigma (σ) Receptors: The sigma receptor family has at least two major subtypes, σ1 and σ2, which are implicated in different physiological and pathological processes. nih.govresearchgate.net High-affinity σ2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives. researchgate.net However, these often retain significant affinity for the σ1 receptor. Future optimization of this compound as a potential sigma receptor modulator would focus on introducing structural modifications that exploit the subtle differences between the σ1 and σ2 binding sites to develop highly selective ligands. This selectivity is crucial as σ1 antagonism is being explored for addiction and mood disorders, while σ2 ligands are investigated for cancer diagnostics and therapy. nih.govresearchgate.net

Melanocortin Receptors: The melanocortin system has five receptor subtypes (MC1R-MC5R). For treating obesity, potent agonism at the MC4R is desired, while avoiding activity at other subtypes like MC1R (associated with skin pigmentation), MC3R, and MC5R is critical to prevent off-target effects. nih.govnih.gov Research on piperazine-based MC4R agonists has shown that high selectivity can be achieved. One compound with an aryl sulfonamide group was found to be over 25,000-fold more potent at MC4R than MC3R and 490-fold more potent than at MC5R. nih.gov Continued optimization will focus on structural designs that enhance this selectivity profile.

Biased Agonism and Functional Selectivity

A modern approach in drug discovery is the development of "biased ligands." These are molecules that, upon binding to a receptor, preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). arizona.edu This functional selectivity can potentially separate desired therapeutic effects from adverse effects. For G protein-coupled receptors like MC4R, future development could focus on creating derivatives of this compound that are biased agonists. For example, novel peptide MC4R ligands have been shown to recruit β-arrestin-2 with greater efficacy and potency than the endogenous ligand α-MSH, highlighting the potential for designing ligands with specific signaling outcomes. nih.gov This approach could yield safer and more effective drugs for conditions like obesity. researchgate.net

Improving Pharmacokinetic Properties

Beyond receptor affinity and selectivity, a successful drug candidate must possess a suitable pharmacokinetic (ADME) profile. youtube.com Future optimization of this compound analogs will involve structural modifications aimed at:

Improving solubility and permeability to ensure adequate absorption after administration.

Enhancing metabolic stability to achieve a suitable duration of action.

Optimizing distribution , including the ability to cross the blood-brain barrier for CNS targets. cuestionesdefisioterapia.com

In silico tools and computational modeling are increasingly used to predict these properties, helping to guide the design of new analogs with a higher probability of success. technologynetworks.comcuestionesdefisioterapia.com

Data Tables

Table 1: Structure-Activity Relationship of Selected Cyclohexylpiperazine Derivatives as MC4R Agonists

CompoundR Group (Modification on Piperazine)MC4R Binding Affinity (Ki, nM)MC4R Functional Activity (EC50, nM)Selectivity (MC4R vs. MC3R)
Analog 1Phenylacetamide10033Not Reported
Analog 22-Chlorophenylsulfonamide2528>25,000-fold
Analog 32-Methylphenylsulfonamide1512Not Reported

This table is a representative summary based on findings for the broader class of cyclohexylpiperazine derivatives. Specific data for this compound is not publicly available. nih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine be optimized for higher yield and enantiomeric purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for exothermic steps) and using chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity. Purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures enantiomeric purity . For cyclohexyl group introduction, employ nucleophilic substitution with cyclohexyl halides under inert atmospheres to minimize side reactions .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions. For example, cyclohexyl protons appear as multiplet signals (δ 1.2–2.0 ppm), while piperazine methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
  • IR : Identify sulfonamide or amine stretches (e.g., N–H bending at ~1,600 cm1^{-1}) to verify functional group integrity .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 211.2 for C11_{11}H22_{22}N2_2) .

Q. What are the key considerations for assessing the solubility and stability of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Perform shake-flask experiments with HPLC quantification to determine partition coefficients (log P). Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the piperazine ring. Stability studies under varying pH (2–12) and temperatures (4–40°C) reveal degradation pathways (e.g., hydrolysis of the cyclohexyl group in acidic conditions) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity compared to its enantiomer?

  • Methodological Answer : Conduct comparative assays (e.g., receptor binding or enzyme inhibition) using enantiopure samples. For example, in opioid receptor studies, the (S)-enantiomer may exhibit 10–20× higher affinity due to complementary spatial interactions with chiral binding pockets, as seen in structurally related piperazine derivatives . Use X-ray crystallography to map ligand-receptor interactions .

Q. What computational approaches can predict the physicochemical properties of this compound, and how do they compare with experimental data?

  • Methodological Answer : Apply COSMO-RS simulations to predict solubility, vapor pressure, and Henry’s law constants. Compare results with experimental HPLC and gas chromatography data. For instance, COSMO-RS accurately predicts aqueous solubility within ±0.5 log units for piperazine analogs when solvent-solute σ-potentials are calibrated . Molecular dynamics (MD) simulations further validate partition coefficients .

Q. How can advanced NMR techniques (e.g., NOESY or ROESY) resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodological Answer : Use 1H^1H-1H^1H NOESY to detect through-space interactions between the cyclohexyl methyl group and piperazine protons. For example, cross-peaks between cyclohexyl H-axial (δ 1.8 ppm) and piperazine H-3 (δ 2.4 ppm) confirm equatorial positioning of the methyl group .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Purity Verification : Reanalyze samples via chiral HPLC to rule out enantiomeric contamination (e.g., <1% (R)-isomer can reduce potency by 50% in receptor assays) .
  • Assay Standardization : Compare protocols for cell lines, buffer pH, and incubation times. For example, activity variations in kinase inhibition assays may arise from ATP concentration differences (1 mM vs. 2 mM) .

Q. What strategies mitigate conflicting results in solubility studies of this compound under varying ionic strengths?

  • Methodological Answer : Use the extended Debye-Hückel equation to account for ionic strength effects. For instance, solubility decreases by ~30% in 0.1 M NaCl due to salting-out effects, which may explain discrepancies between unbuffered vs. buffered systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.